Cas no 58546-13-7 (3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)-)
![3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)- structure](https://fr.kuujia.com/scimg/cas/58546-13-7x500.png)
58546-13-7 structure
Nom du produit:3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)-
Numéro CAS:58546-13-7
Le MF:C32H37NO11
Mégawatts:611.636290311813
CID:382579
3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)- Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Pyridinecarboxylicacid,(3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-ylester, rel-(+)-
- 3-Pyridinecarboxylicacid,6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-ylester, (3a,5b,5aa,6a,7a,8b,9b,9aa)-(+)-
- Cathidine D
- 3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)-
-
- Piscine à noyau: 1S/C32H37NO11/c1-18(34)40-17-31-23(42-28(38)21-12-9-13-33-16-21)14-22-15-32(31,44-29(22,3)4)30(5,39)25(36)24(26(31)41-19(2)35)43-27(37)20-10-7-6-8-11-20/h6-13,16,22-26,36,39H,14-15,17H2,1-5H3
- La clé Inchi: IBYLVJWSADDHAM-UHFFFAOYSA-N
- Sourire: CC(OCC12C(OC(=O)C)C(OC(C3C=CC=CC=3)=O)C(O)C(O)(C)C31OC(C(C3)CC2OC(C1C=NC=CC=1)=O)(C)C)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 44
- Le xlogp3: 1.821
3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)- Littérature connexe
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
5. Book reviews
58546-13-7 (3-Pyridinecarboxylic acid, (3R,5S,5aR,6R,7S,8S,9S,9aR)-6-(acetyloxy)-5a-[(acetyloxy)methyl]-7-(benzoyloxy)octahydro-8,9-dihydroxy-2,2,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5-yl ester, rel-(+)-) Produits connexes
- 2034355-98-9([4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone)
- 2680549-74-8(3-(3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanamido)propanoic acid)
- 1192765-24-4(Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate)
- 90945-66-7((2E)-3-(4-Methoxy-2-nitrophenyl)acrylic acid)
- 1087797-95-2(2,2,2-Trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate)
- 20595-45-3(2,4-Dichlorocinnamic acid)
- 2413899-83-7(tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate)
- 1805493-05-3(Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate)
- 53195-68-9(1-N2-(1,1-Dimethylethoxy)carbonyl-N6-(phenylmethoxy)carbonyl-L-lysyl-L-proline Methyl Ester)
- 1443355-44-9(2-(4-propylphenyl)pentan-2-ol)
Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
